(E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dimethylamino group, a piperidinylcarbonyl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethenyl Intermediate: The reaction begins with the formation of the ethenyl intermediate through a condensation reaction between 4-(dimethylamino)benzaldehyde and an appropriate piperidinylcarbonyl precursor.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with benzoyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(Dimethylamino)phenyl)benzamide: Lacks the ethenyl and piperidinylcarbonyl groups.
N-(2-(4-(Dimethylamino)phenyl)ethenyl)benzamide: Lacks the piperidinylcarbonyl group.
N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)acetamide: Has an acetamide group instead of a benzamide group.
Uniqueness
(E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide is unique due to the presence of both the piperidinylcarbonyl and benzamide groups, which may confer specific chemical and biological properties not found in similar compounds.
Eigenschaften
CAS-Nummer |
51921-68-7 |
---|---|
Molekularformel |
C23H27N3O2 |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
N-[(E)-1-[4-(dimethylamino)phenyl]-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H27N3O2/c1-25(2)20-13-11-18(12-14-20)17-21(23(28)26-15-7-4-8-16-26)24-22(27)19-9-5-3-6-10-19/h3,5-6,9-14,17H,4,7-8,15-16H2,1-2H3,(H,24,27)/b21-17+ |
InChI-Schlüssel |
ALSDSRCOWVOSGV-HEHNFIMWSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C(=O)N2CCCCC2)/NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.